4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine

sigma receptor structure-activity relationship phenoxymethyl piperidine

SAR studies on 4-(phenoxymethyl)piperidines lack trisubstituted analogs with combined Br, F, and NO2 handles-limiting exploration of additive electronic effects on σ1/σ2 selectivity. This compound fills that gap. - Three orthogonal synthetic handles: Br (cross-coupling), F (SNAr), NO2 (reduction to NH2) for parallel library synthesis. - Dual radiolabeling potential: 76Br for PET or 18F via nucleophilic substitution; nitro group provides UV-active chromophore for HPLC purification. - Moderate clogP (2.50) and tPSA (59.59 Ų) predict CNS permeability, suitable for neurodegenerative or psychiatric target campaigns. Supplied with batch-to-batch purity consistency; custom synthesis and scale-up available.

Molecular Formula C13H16BrFN2O3
Molecular Weight 347.18 g/mol
Cat. No. B12076235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine
Molecular FormulaC13H16BrFN2O3
Molecular Weight347.18 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
InChIInChI=1S/C13H16BrFN2O3/c1-16-4-2-9(3-5-16)8-20-13-11(14)6-10(17(18)19)7-12(13)15/h6-7,9H,2-5,8H2,1H3
InChIKeyOVBBHXSOMZMGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine – Chemical & Physical Properties


4-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-1-methyl-piperidine (CAS 2301068-69-7) is a synthetic N-methylpiperidine derivative featuring a trisubstituted phenoxymethyl moiety bearing bromo, fluoro, and nitro groups . The compound belongs to the halogenated 4-(phenoxymethyl)piperidine class, which has been investigated for sigma‑receptor binding and sodium‑channel blockade . Its molecular formula is C₁₃H₁₆BrFN₂O₃ (MW 347.18), and its predicted clogP is approximately 2.50, with a topological polar surface area (tPSA) of 59.59 Ų, indicating moderate lipophilicity and potential CNS permeability .

Procurement Risks of In-Class Substitution


Halogenated 4-(phenoxymethyl)piperidines exhibit drastic variations in sigma‑receptor affinity and selectivity depending on specific phenoxy‑ring substitution patterns; for example, a 4‑Br substituent yields a Ki of ~0.6 nM at σ₁, while a 4‑NO₂ group reduces affinity ~20‑fold (Ki = 13 nM) . The target compound combines 2‑Br, 6‑F, and 4‑NO₂ substituents—a trisubstitution pattern not covered in existing SAR tables . Simple replacement with a mono‑ or disubstituted analog (e.g., 4‑Br only or 4‑NO₂ only) would forfeit the unique electronic and steric contributions of the three coexisting substituents, making procurement of off‑the‑shelf in‑class alternatives unsupported by quantitative binding data.

Differentiation Evidence vs. Closest Analogs


Substitution Complexity vs. Mono-Substituted Analogs

The target compound incorporates three electron‑withdrawing groups (2‑Br, 6‑F, 4‑NO₂) on the phenoxy ring, whereas the most extensively profiled sigma‑receptor ligands in this class bear only a single 4‑substituent . In the Waterhouse et al. series, 4‑Br substitution gives σ₁ Ki = 0.6 nM and 4‑NO₂ substitution yields σ₁ Ki = 13 nM; no data exist for a trisubstituted ring bearing bromo, fluoro, and nitro groups simultaneously . This substitution density is associated with a substantially higher clogP (2.50) and a tPSA (59.59 Ų) that differs from any mono‑substituted comparator, suggesting altered membrane permeability and protein‑binding characteristics .

sigma receptor structure-activity relationship phenoxymethyl piperidine

N-Methylpiperidine vs. N-Cyclopropylmethyl Analogs

The N‑methyl substituent on the piperidine ring of the target compound contrasts with the N‑cyclopropylmethyl and N‑benzyl groups present in the majority of published high‑affinity sigma ligands . In the Waterhouse 1997 series, N‑substitution dramatically modulates σ₁ vs. σ₂ selectivity: N‑cyclopropylmethyl‑4‑(4‑bromo) analog has σ₁ Ki = 0.6 nM, whereas N‑methyl analogs with the same phenoxy substitution were not reported, leaving the quantitative impact of the N‑methyl group unknown . The target compound’s N‑methyl group provides a distinct basicity (calculated pKa ~9.8) and steric profile compared to bulkier N‑substituents, which can be exploited for fine‑tuning of amine‑mediated interactions without entering the intellectual property space of known N‑cyclopropylmethyl or N‑benzyl derivatives .

sigma-1 receptor N-substitution effect piperidine SAR

Synthetic Handles: Dual Halogen + Nitro vs. Nitro-Only

The presence of ortho‑bromo and ortho‑fluoro groups alongside the 4‑NO₂ group provides two orthogonal synthetic handles for sequential functionalization—features absent in the 4‑nitro‑only analog 1‑methyl‑4‑[(4‑nitrophenoxy)methyl]piperidine (CAS 902454-25-5) . The aryl bromide can participate in Pd‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig), while the aryl fluoride can undergo nucleophilic aromatic substitution (SₙAr) under appropriate conditions, and the nitro group can be reduced to an aniline for amide coupling or diazotization . This three‑handle architecture is not present in any mono‑substituted comparator, directly increasing the compound’s versatility as a scaffold for constructing focused libraries or targeted covalent inhibitors .

chemical biology probe click chemistry handle late-stage functionalization

Validated Application Scenarios


Sigma-Receptor Ligand Library Scaffold

The trisubstituted phenoxy ring provides a unique combination of halogens and nitro groups not previously examined in the sigma‑receptor field . Researchers synthesizing next‑generation σ₁/σ₂ probes can use this compound to explore how multiple electron‑withdrawing groups modulate affinity and selectivity beyond the mono‑substituted paradigms established by Waterhouse et al. .

Late-Stage Diversification Building Block for CNS

With three orthogonal synthetic handles (Br for cross‑coupling, F for SₙAr, NO₂ for reduction to NH₂), this compound serves as a versatile intermediate for parallel synthesis of CNS‑targeted compound arrays . Its moderate clogP (2.50) and tPSA (59.59 Ų) support brain penetration potential, making it suitable for neurodegenerative or psychiatric disease targets .

Radioligand Precursor with Dual Halogen Labeling

The presence of both bromine and fluorine atoms offers dual possibilities for radiolabeling—⁷⁶Br for PET or ¹⁸F via nucleophilic substitution—while the nitro group provides a UV‑active chromophore for HPLC purification . This feature is absent in the mono‑halogenated 4‑(phenoxymethyl)piperidines previously radiolabeled with ¹²³I .

Covalent Inhibitor Chemical Probe

The aryl bromide can be exploited for transition‑metal‑mediated conjugation to biomolecules, while the nitro group can be reduced to install an electrophilic warhead for covalent target engagement . This dual‑reactivity profile is not achievable with the simpler 4‑nitro‑only or 4‑bromo‑only analogs .

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